REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=O)[CH2:6][CH2:5]2.[CH3:12][C:13]1([CH3:20])[CH2:18][CH2:17][CH:16]([NH2:19])[CH2:15][CH2:14]1.[BH3-]C#N.[Na+].O>CCO.CO.C1COCC1.CC(O)=O.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([NH:19][CH:16]1[CH2:17][CH2:18][C:13]([CH3:20])([CH3:12])[CH2:14][CH2:15]1)[CH2:6][CH2:5]2 |f:2.3,6.7.8|
|
Name
|
|
Quantity
|
0.449 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
2.24 mmol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(CC1)N)C
|
Name
|
|
Quantity
|
0.94 mL
|
Type
|
catalyst
|
Smiles
|
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.134 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
MeOH THF HOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued an additional 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the whole was filtered through a pad of Celite (washed 2×EtOH, 2×THF)
|
Type
|
CONCENTRATION
|
Details
|
Combine filtrate and washings were concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred under 1N NaOH for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (×2)
|
Type
|
WASH
|
Details
|
combined organics were washed (water, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
After 17 h the mixture was concentrated in vacuo
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
partitioned between CH2Cl2/1N NaOH
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (×2)
|
Type
|
WASH
|
Details
|
combined organics were washed (water, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (EtOAc/hexanes; Note 2)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)NC1CCC(CC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |